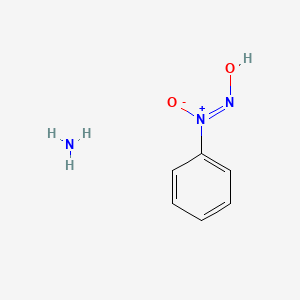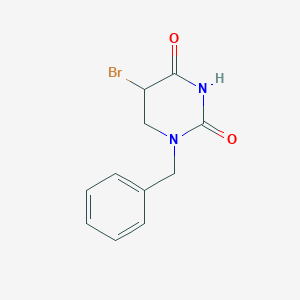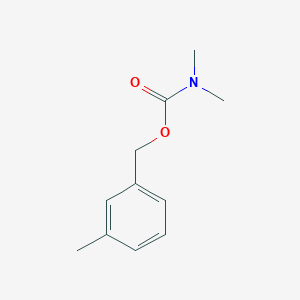![molecular formula C12H7BrN2OS B12356721 5-(4-bromophenyl)-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12356721.png)
5-(4-bromophenyl)-4aH-thieno[2,3-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Bromophenyl)-4aH-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core with a bromophenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-4aH-thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzaldehyde with thiourea and α-bromoacetophenone in the presence of a base, followed by cyclization to form the thieno[2,3-d]pyrimidine ring .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Bromophenyl)-4aH-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Cyclization: It can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Aplicaciones Científicas De Investigación
5-(4-Bromophenyl)-4aH-thieno[2,3-d]pyrimidin-4-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to its antimicrobial and antiviral properties.
Materials Science: It is explored for its potential use in organic electronics and as a building block for more complex materials.
Mecanismo De Acción
The mechanism of action of 5-(4-bromophenyl)-4aH-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, in anticancer research, it may inhibit kinases or other enzymes critical for cancer cell survival and proliferation. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4-Chlorophenyl)-4aH-thieno[2,3-d]pyrimidin-4-one
- 5-(4-Fluorophenyl)-4aH-thieno[2,3-d]pyrimidin-4-one
- 5-(4-Methylphenyl)-4aH-thieno[2,3-d]pyrimidin-4-one
Uniqueness
5-(4-Bromophenyl)-4aH-thieno[2,3-d]pyrimidin-4-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding and other interactions that are not possible with other substituents like chlorine or fluorine .
Propiedades
Fórmula molecular |
C12H7BrN2OS |
|---|---|
Peso molecular |
307.17 g/mol |
Nombre IUPAC |
5-(4-bromophenyl)-4aH-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H7BrN2OS/c13-8-3-1-7(2-4-8)9-5-17-12-10(9)11(16)14-6-15-12/h1-6,10H |
Clave InChI |
QUTSRSXSEKJOIT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CSC3=NC=NC(=O)C23)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1S)-1-(4-bromophenyl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12356645.png)
![3-(Aminomethyl)-3,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one;hydrochloride](/img/structure/B12356646.png)
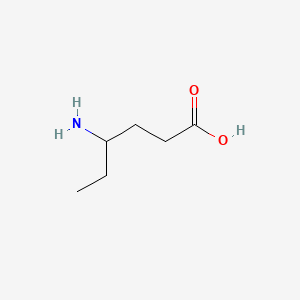
![(E)-N-[(3S,4S,6S)-2-[(2R,4R,5S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[(2R,3R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-5-methylhex-2-enamide](/img/structure/B12356658.png)
![zinc;(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene](/img/structure/B12356669.png)
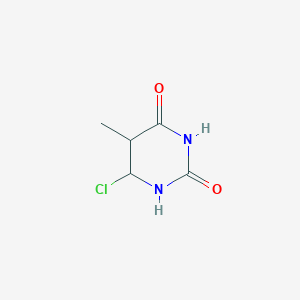
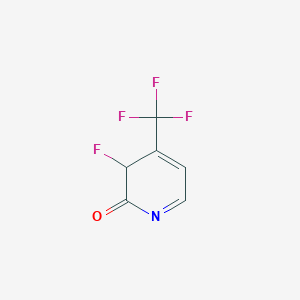
![2-[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12356677.png)
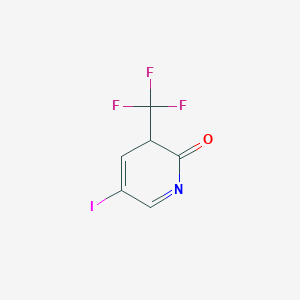
![6-methylimino-5,7,8,8a-tetrahydro-1H-imidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B12356686.png)
![4-ethoxy-3-(1-methyl-7-oxo-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonyl chloride](/img/structure/B12356687.png)
